molecular formula C14H14N2O4S B7862059 Methyl 2-[(3-aminobenzene)sulfonamido]benzoate

Methyl 2-[(3-aminobenzene)sulfonamido]benzoate

Cat. No.: B7862059
M. Wt: 306.34 g/mol
InChI Key: GFNOZMOEYCQZTR-UHFFFAOYSA-N
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Description

Methyl 2-[(3-aminobenzene)sulfonamido]benzoate: is a chemical compound with the molecular formula C14H14N2O4S. It is a derivative of benzoic acid and contains an amine group attached to a sulfonamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminobenzenesulfonic acid and methyl benzoate.

  • Reaction Steps: The sulfonic acid group is activated, and a nucleophilic substitution reaction occurs with methyl benzoate to form the desired product.

  • Conditions: The reaction is usually carried out under acidic conditions with a suitable catalyst to facilitate the substitution reaction.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the sulfonamide group into an amine.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Different sulfonamides and benzoates.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact mechanism depends on the biological system and the specific application.

Comparison with Similar Compounds

  • Methyl 2-(aminosulfonyl)benzoate: Similar structure but lacks the amine group.

  • Methyl 2-(benzenesulfonamido)benzoate: Similar sulfonamide group but different benzene ring substitution.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

methyl 2-[(3-aminophenyl)sulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-14(17)12-7-2-3-8-13(12)16-21(18,19)11-6-4-5-10(15)9-11/h2-9,16H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNOZMOEYCQZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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